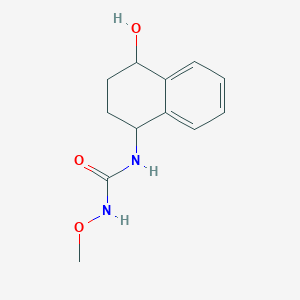
N-(4-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)-N'-methoxyurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)-N’-methoxyurea: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a naphthalene ring system with a hydroxy group and a methoxyurea moiety, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)-N’-methoxyurea typically involves the following steps:
Starting Material: The synthesis begins with 4-hydroxy-1,2,3,4-tetrahydronaphthalene as the starting material.
Formation of Intermediate: The hydroxy group is protected, and the naphthalene ring is subjected to nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Urea Formation: The amine group reacts with methoxyisocyanate to form the final product, N-(4-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)-N’-methoxyurea.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(4-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)-N’-methoxyurea undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group (if present in intermediates) can be reduced to an amine.
Substitution: The methoxyurea moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N-(4-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)-N’-methoxyurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)-N’-methoxyurea involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: The binding of the compound to its target can modulate biochemical pathways, leading to the desired biological effect.
Comparison with Similar Compounds
N-(4-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)-N’-methoxyurea: can be compared with other naphthalene derivatives and urea compounds.
Examples: N-(4-Hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)urea, N-(4-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-N’-methoxyurea.
Uniqueness:
- The presence of both hydroxy and methoxyurea groups in the same molecule provides unique reactivity and potential biological activity.
- The structural features of this compound allow for diverse chemical modifications and applications in various fields.
Properties
CAS No. |
62089-87-6 |
|---|---|
Molecular Formula |
C12H16N2O3 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
1-(4-hydroxy-1,2,3,4-tetrahydronaphthalen-1-yl)-3-methoxyurea |
InChI |
InChI=1S/C12H16N2O3/c1-17-14-12(16)13-10-6-7-11(15)9-5-3-2-4-8(9)10/h2-5,10-11,15H,6-7H2,1H3,(H2,13,14,16) |
InChI Key |
YFYLSZWDQDLXQQ-UHFFFAOYSA-N |
Canonical SMILES |
CONC(=O)NC1CCC(C2=CC=CC=C12)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















